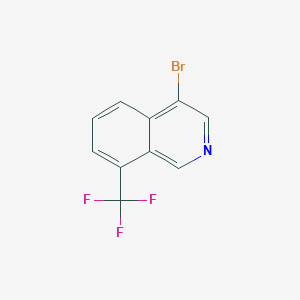

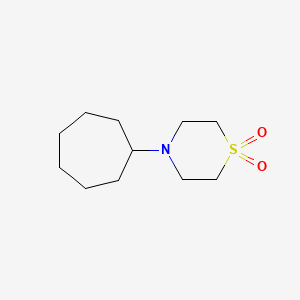

![molecular formula C12H6ClF3N4S B2939913 3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 303996-20-5](/img/structure/B2939913.png)

3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine” is a compound that belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b][1,3,4]thiadiazines derivatives, which are structurally similar to the compound , has been reported . The synthesis involves heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate for 2 hours, and subsequently with p-TsOH .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis Techniques and Characterization : Pyridazine derivatives, including triazolo[4,3-b]pyridazine compounds, have been synthesized and characterized using techniques like NMR, IR, and mass spectral studies. Their structures were confirmed by single crystal X-ray diffraction technique. These compounds are noted for their crystallization in different crystal systems and space groups, with detailed density functional theory (DFT) calculations aligning well with experimental results (Sallam et al., 2021).

Antiviral Activity

- Antiviral Properties : Some derivatives of triazolo[4,3-b]pyridazine, specifically those synthesized as 3-S-substituted variants, have demonstrated promising antiviral activity against hepatitis-A virus (HAV). The plaque reduction infectivity assay was utilized to determine the reduction in virus count as a result of treatment with these compounds (Shamroukh & Ali, 2008).

Antimicrobial and Antifungal Activities

Antimicrobial Effects : Novel heterocyclic compounds containing a sulfamoyl moiety, which includes derivatives of triazolo[4,3-b]pyridazine, have been synthesized and evaluated for their antimicrobial properties. These compounds were reported to possess moderate to high antibacterial activities, indicating their potential as antimicrobial agents (Darwish, 2014).

Antifungal Evaluation : Substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines, a related class of compounds, have been synthesized and found to exhibit weak antifungal activity. These compounds were synthesized using microwave irradiation, suggesting an efficient approach for their production (Yang et al., 2015).

Antidiabetic Potential

- Diabetes Treatment Potential : A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic medications. They demonstrated significant Dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting a role in diabetes treatment (Bindu et al., 2019).

Antitumor and Cytotoxic Activities

- Cancer Research : Various triazolo[4,3-b]pyridazines have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. Certain derivatives showed potent cytotoxic activity, indicating their potential as therapeutic agents in cancer treatment (Mamta et al., 2019).

将来の方向性

The future directions for “3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds could involve further exploration of their diverse pharmacological activities . In particular, their potential as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents could be investigated further .

作用機序

Target of Action

The primary target of 3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine is currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

特性

IUPAC Name |

3-chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N4S/c13-11-18-17-9-4-5-10(19-20(9)11)21-8-3-1-2-7(6-8)12(14,15)16/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAFOBDDCXRZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC2=NN3C(=NN=C3Cl)C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

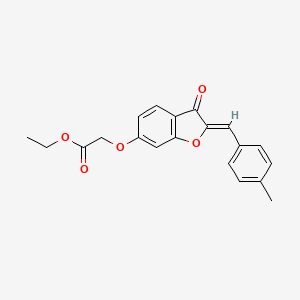

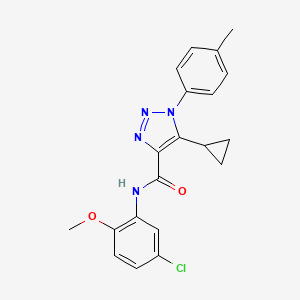

![N-(3-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2939833.png)

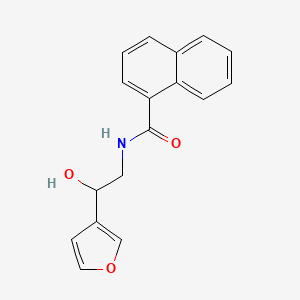

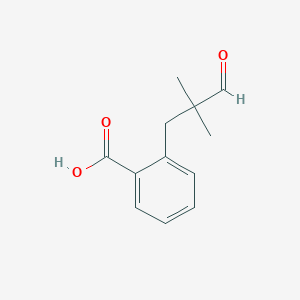

![3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide](/img/structure/B2939834.png)

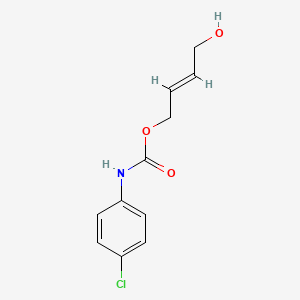

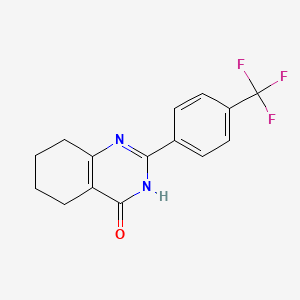

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2939836.png)

![N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2939841.png)

![3-[(E)-2-Cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2939846.png)

![5-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2939847.png)